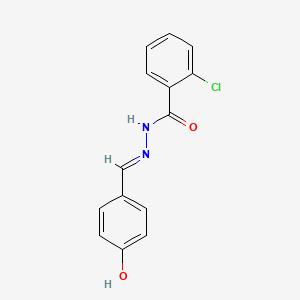

(E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide

Descripción general

Descripción

(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide is a hydrazone derivative known for its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazone linkage (–NH–N=CH–) and a benzohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Mecanismo De Acción

Target of Action

Similar compounds, such as n’-benzylidene-4-tert-butylbenzohydrazide derivatives, have been identified as potent urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in organisms.

Mode of Action

This could be due to the presence of the hydrazide group, which is known to interact with various biological targets .

Biochemical Pathways

Given its potential role as a urease inhibitor, it could impact the urea cycle, a critical pathway for nitrogen waste disposal in organisms .

Pharmacokinetics

Similar compounds have been found to possess good drug-likeness properties, suggesting potential bioavailability .

Result of Action

Similar compounds have demonstrated inhibitory activities against urease, suggesting potential therapeutic applications in conditions where urease activity is detrimental .

Action Environment

The action of (E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide may be influenced by various environmental factors. For instance, the confined environment has been shown to affect the photochemical properties of related compounds, such as 4-hydroxybenzylidene imidazolinone (HBI), a GFP-related chromophore .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of various substituted benzohydrazide derivatives.

Aplicaciones Científicas De Investigación

Anticancer Potential

The compound has been studied for its anticancer properties, particularly through its metal complexes. Research indicates that hydrazone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on similar hydrazone compounds have shown that metal complexes can enhance the anticancer activity compared to their non-complexed forms.

- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular functions and induce apoptosis in cancer cells. For example, a study highlighted the synthesis of benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone and its Cu(II) complex, which demonstrated an IC50 value of approximately 3–5 µM against liver HEPG2 and HCT-116 cell lines, significantly higher than that of the free ligand .

-

Case Studies :

- In one study, a series of hydrazone derivatives were synthesized and tested against human colorectal cancer cell lines, showing promising results with IC50 values ranging from 37.71 µM for the most potent compound .

- Another investigation into Cu(II) complexes of hydrazones found that they exhibited cytotoxicity against HeLa cells with IC50 values around 24.42 µM .

Antimicrobial Properties

Hydrazone compounds have also been evaluated for their antimicrobial activities. The structure of (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide suggests potential efficacy against bacterial strains.

- Activity Spectrum : Research indicates that certain derivatives exhibit significant antibacterial effects compared to antifungal activities. For example, compounds derived from similar structures have shown effectiveness against various bacteria, with minimum inhibitory concentrations (MICs) reported as low as 1.51 .

Coordination Chemistry

The coordination chemistry of this compound is another area of interest. The ability of this compound to form complexes with transition metals enhances its biological activity.

- Metal Complex Formation : Studies have shown that metal complexes formed from hydrazone ligands can exhibit unique structural and electronic properties that may lead to enhanced biological activity. For instance, Cu(II) complexes have been reported to form stable structures with significant antitumor activity .

Structural Insights

The structural characteristics of this compound are crucial for understanding its reactivity and interactions.

- Crystal Structure : The compound crystallizes in an orthorhombic space group with notable hydrogen bonding interactions contributing to its stability in solid-state . The dihedral angle between the two benzene rings is approximately 37.6°, which may influence its biological activity by affecting how it interacts with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

- N’-benzylidene-2-hydroxymethylbenzohydrazide

- N’-benzylidene-4-tert-butylbenzohydrazide

- N’-benzylidene-4-nitrobenzohydrazide

Uniqueness

(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide is unique due to the presence of the chloro and hydroxy functional groups, which enhance its reactivity and biological activity compared to other benzohydrazide derivatives

Actividad Biológica

(E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies that highlight its potential applications in pharmacology.

The synthesis of this compound typically involves the condensation of 2-chloro-4-hydroxybenzaldehyde with benzohydrazide. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm the formation of the hydrazone linkage and the presence of functional groups.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of benzohydrazide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 100 |

| Pseudomonas aeruginosa | 75 |

These results suggest that the compound exhibits varying degrees of antibacterial activity, with notable effectiveness against Gram-positive bacteria like Staphylococcus aureus .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to scavenge free radicals, indicating potential protective effects against oxidative stress:

- DPPH Scavenging Activity: IC50 = 30 µg/mL

- ABTS Scavenging Activity: IC50 = 25 µg/mL

These findings highlight its potential as a therapeutic agent in oxidative stress-related conditions .

Cytotoxicity and Antitumor Activity

Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, studies show that it induces apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 40 µg/mL. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-donating groups enhances its reactivity and interaction with biological targets. SAR studies suggest that modifications on the benzene rings can significantly affect its antibacterial and antioxidant activities .

Case Studies

- Antibacterial Efficacy : A study conducted by Angelusiua et al. evaluated a series of hydrazone derivatives, including this compound, against multi-drug resistant strains of bacteria. The results indicated promising activity, suggesting further development for clinical applications in treating resistant infections .

- Cytotoxic Effects : Another investigation focused on the cytotoxic properties of this compound against various cancer cell lines, revealing significant apoptotic effects and potential for use as a chemotherapeutic agent .

Propiedades

IUPAC Name |

2-chloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-9,18H,(H,17,19)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOECQIDYJHWNDH-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.